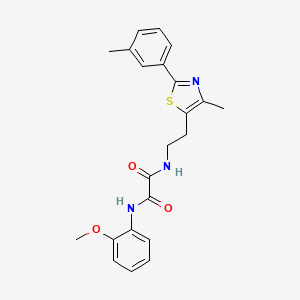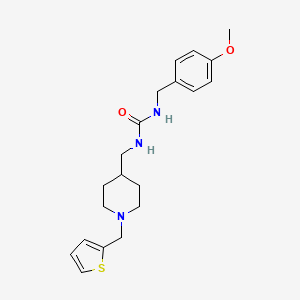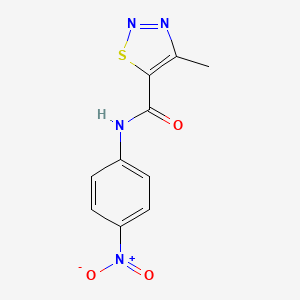![molecular formula C17H18ClN7O B2760722 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone CAS No. 920389-39-5](/img/structure/B2760722.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone” is a complex organic molecule. It has a molecular formula of C23H31N7O and an average mass of 421.539 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a benzyl group, a piperazine ring, and a chloroethanone moiety .科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines and pyrazolo[1,5-a]pyrimidines, have been synthesized for various applications, demonstrating the importance of such structures in medicinal chemistry. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications (Abdel‐Aziz et al., 2008).
Antimicrobial and Antitumor Activities
The development of compounds with heterocyclic structures for antimicrobial and antitumor activities is a significant area of research. For example, the synthesis and evaluation of thiazolopyrimidines as potential antimicrobial and antitumor agents highlight the interest in exploring such compounds for therapeutic applications. However, none of the tested compounds showed appreciable antitumor activity, emphasizing the complexity of designing effective antitumor agents (Said et al., 2004).
Antihypertensive Agents
The synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive activity suggests that compounds with similar structural features might have applications in treating hypertension. Compounds bearing morpholine, piperidine, or piperazine moieties showed promising antihypertensive activity in vitro and in vivo, highlighting the therapeutic potential of these heterocyclic structures (Bayomi et al., 1999).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in cell survival, growth, differentiation, and tumour formation .
Mode of Action
The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is known to activate several downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell survival, growth, and proliferation. By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and survival .
Result of Action
The compound has shown potent anticancer activity in vitro . It has been found to be cytotoxic against MCF-7 and A-549 cancer cell lines . The compound’s action results in the induction of apoptosis, or programmed cell death, in these cancer cells .
生化学分析
Biochemical Properties
It is known that similar compounds have shown inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Preliminary studies suggest that it may have significant cytotoxic activities against certain cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes .
特性
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-10-14(26)23-6-8-24(9-7-23)16-15-17(20-12-19-16)25(22-21-15)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHRQYTERYJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)
![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)


![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)

![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)




![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)
